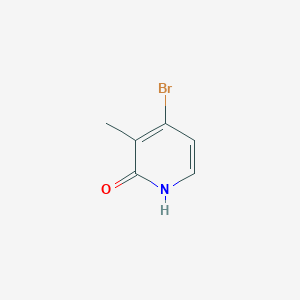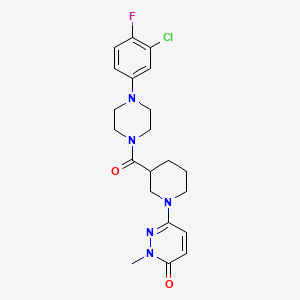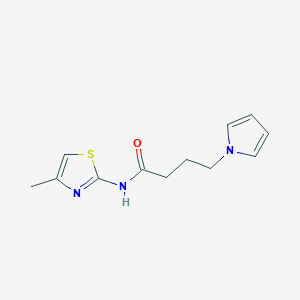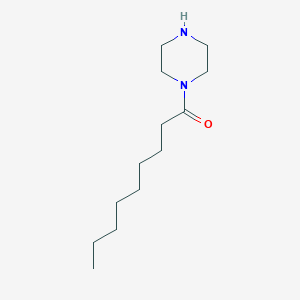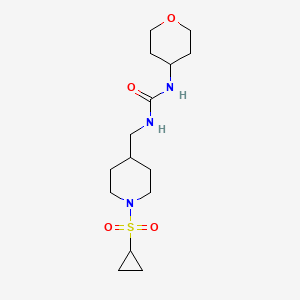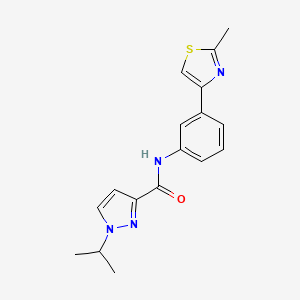
1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide, also known as MLN0128, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) kinase. The mTOR signaling pathway is involved in various cellular processes such as cell growth, proliferation, and survival. Dysregulation of this pathway has been implicated in the development of several diseases, including cancer, metabolic disorders, and neurodegenerative diseases.
Mechanism of Action
1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide inhibits the activity of mTOR kinase by binding to the ATP-binding site of the kinase domain. This leads to the inhibition of downstream signaling pathways that are involved in cell growth, proliferation, and survival. This compound inhibits both mTORC1 and mTORC2 complexes, which are involved in different cellular processes. Inhibition of mTORC1 leads to the inhibition of protein synthesis and cell growth, while inhibition of mTORC2 leads to the inhibition of AKT signaling and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in various xenograft models of cancer. Inhibition of mTOR signaling by this compound leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells. This compound has also been shown to have therapeutic potential in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Inhibition of mTOR signaling by this compound leads to the improvement of insulin sensitivity and glucose homeostasis. In addition, this compound has been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide is a potent and selective inhibitor of mTOR kinase, which makes it a valuable tool for studying the mTOR signaling pathway. This compound has been extensively studied in preclinical models of cancer and other diseases, which provides a wealth of data on its pharmacological properties and therapeutic potential. However, this compound has some limitations for lab experiments. This compound is a small molecule inhibitor, which means that it may have off-target effects on other kinases or cellular processes. In addition, this compound has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide has shown promising results in preclinical models of cancer, metabolic disorders, and neurodegenerative diseases. Further research is needed to determine the safety and efficacy of this compound in clinical trials. In addition, future studies should focus on the identification of biomarkers that can predict the response to this compound treatment. Finally, the development of new formulations or delivery methods may improve the pharmacokinetic and pharmacodynamic properties of this compound, which may enhance its therapeutic potential.
Synthesis Methods
The synthesis of 1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide was first reported by a group of researchers from Millennium Pharmaceuticals Inc. in 2010. The synthesis involves the condensation of 3-(2-methylthiazol-4-yl)aniline with 1-isopropyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to form the final compound, this compound.
Scientific Research Applications
1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of cancer and other diseases. In vitro studies have demonstrated that this compound inhibits the activity of mTORC1 and mTORC2, two distinct complexes of mTOR kinase, leading to the inhibition of downstream signaling pathways such as AKT, S6K, and 4EBP1. In vivo studies have shown that this compound exhibits potent antitumor activity in various xenograft models of cancer, including breast, lung, colon, and prostate cancer. This compound has also been shown to have therapeutic potential in the treatment of metabolic disorders, such as obesity and type 2 diabetes, as well as neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-11(2)21-8-7-15(20-21)17(22)19-14-6-4-5-13(9-14)16-10-23-12(3)18-16/h4-11H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTYNDJQWBNNTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NN(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2853608.png)
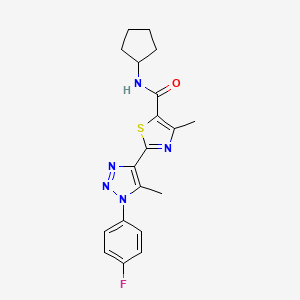
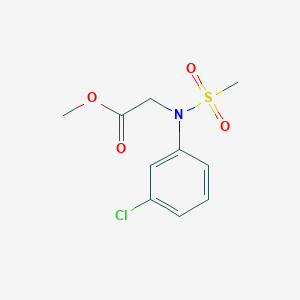
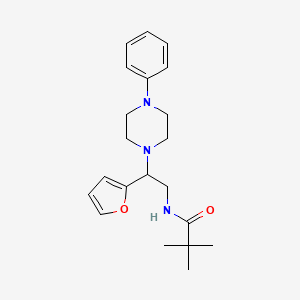


![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2853615.png)
